2,5-Diiodopyridine

説明

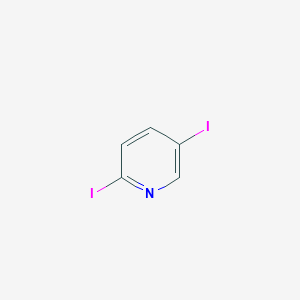

Structure

3D Structure

特性

IUPAC Name |

2,5-diiodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3I2N/c6-4-1-2-5(7)8-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHWFCFIXXMXRBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3I2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401161 | |

| Record name | 2,5-Diiodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116195-81-4 | |

| Record name | 2,5-Diiodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-diiodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Diiodopyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diiodopyridine is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its two iodine substituents provide reactive sites for a variety of cross-coupling reactions, making it a valuable precursor for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, and key applications of this compound.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₅H₃I₂N | [1][2] |

| Molecular Weight | 330.89 g/mol | [1][2] |

| Appearance | Light brown to brown solid | [3][4] |

| Melting Point | 152-155 °C (lit.) | [1][4] |

| Boiling Point (Predicted) | 306.1 ± 22.0 °C | [3][4] |

| Density (Predicted) | 2.609 ± 0.06 g/cm³ | [3][4] |

| Solubility | Insoluble in water.[3][4] Generally soluble in organic solvents like DMSO, DMF, chloroform, and methanol. | |

| pKa (Predicted) | -0.18 ± 0.10 | [3][4] |

| CAS Number | 116195-81-4 | [1][2] |

Spectroscopic Data

Note: The following data is for 2,5-dibromopyridine and should be used as an estimation for this compound. The presence of iodine instead of bromine will influence the chemical shifts and fragmentation patterns.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of a di-substituted pyridine ring is expected to show three signals in the aromatic region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling constants will depend on the positions of the substituents.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct signals for each of the five carbon atoms in the pyridine ring. The carbons attached to the iodine atoms are expected to be significantly shifted. The predicted chemical shift ranges for different types of carbon atoms can be a useful guide.[5][6][7][8][9]

-

FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum will exhibit characteristic peaks for the C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region), and C-I stretching vibrations (typically below 600 cm⁻¹).[10][11][12][13][14]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will result in a distinct M+1 peak. Fragmentation patterns will involve the loss of iodine atoms and cleavage of the pyridine ring.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through a Sandmeyer-type reaction starting from 2,5-diaminopyridine. While a specific detailed protocol for the diiodo derivative is not widely published, a general procedure can be adapted from the synthesis of the analogous 2,5-dibromopyridine.[4][15]

Experimental Protocol: Synthesis via Sandmeyer Reaction

Disclaimer: This is a generalized protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Materials:

-

2,5-Diaminopyridine

-

Hydroiodic acid (HI)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Ice

-

Sodium hydroxide (NaOH) solution

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Diazotization:

-

Dissolve 2,5-diaminopyridine in a cooled (0-5 °C) aqueous solution of hydroiodic acid in a reaction vessel.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture while maintaining the temperature between 0-5 °C with vigorous stirring. The formation of the bis(diazonium) salt is indicated by a change in the color of the solution.

-

Continue stirring for an additional 15-30 minutes at this temperature to ensure complete diazotization.

-

-

Iodination (Sandmeyer Reaction):

-

In a separate vessel, prepare a solution of potassium iodide in water.

-

Slowly add the freshly prepared bis(diazonium) salt solution to the potassium iodide solution. Effervescence (release of nitrogen gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) to ensure complete decomposition of the diazonium salt and formation of the diiodo-product.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Neutralize the excess acid by slowly adding a sodium hydroxide solution until the pH is neutral or slightly basic.

-

Extract the crude product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

-

Combine the organic extracts and wash with a saturated sodium thiosulfate solution to remove any residual iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

-

Caption: A generalized workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The primary utility of this compound in organic synthesis stems from the reactivity of its two carbon-iodine bonds. These bonds can readily participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the selective introduction of various substituents at the 2- and 5-positions of the pyridine ring.

Suzuki Coupling Reactions

The Suzuki coupling reaction is a powerful method for the formation of carbon-carbon bonds.[16] this compound is an excellent substrate for Suzuki coupling reactions with a wide range of boronic acids or their esters, enabling the synthesis of 2,5-disubstituted pyridines.

Disclaimer: This is a representative protocol and may require optimization for specific substrates.

Materials:

-

This compound

-

Aryl- or heteroaryl-boronic acid (or boronic ester)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., dioxane, toluene, or DMF, often with water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup:

-

To a dry reaction vessel (e.g., a Schlenk flask or a microwave vial) under an inert atmosphere, add this compound (1.0 equiv), the boronic acid or ester (1.1 to 2.2 equiv, depending on whether mono- or di-substitution is desired), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equiv).

-

Add the degassed solvent system to the vessel.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a biphasic solvent system was used, separate the layers. If not, dilute the mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired 2,5-disubstituted pyridine.

-

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biological Significance and Drug Development

While this compound itself is not known to possess significant biological activity, it is a crucial intermediate in the synthesis of a wide array of biologically active molecules. The 2,5-disubstituted pyridine scaffold is a common motif in many pharmaceutical compounds. By utilizing this compound as a starting material, medicinal chemists can efficiently generate libraries of compounds for drug discovery programs targeting various diseases. The ability to introduce diverse functional groups at the 2- and 5-positions allows for the fine-tuning of a molecule's pharmacological properties, such as its potency, selectivity, and pharmacokinetic profile.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its well-defined physical and chemical properties, coupled with its reactivity in cross-coupling reactions, make it an important tool for the construction of complex molecular architectures. While its direct biological applications are limited, its role as a key intermediate in the synthesis of pharmaceutically relevant compounds underscores its significance in the field of drug discovery and development. Further research into novel synthetic routes and applications of this compound is likely to continue to expand its utility in both academic and industrial research.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. 2,5-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]

- 4. CN110759858A - Synthesis method of 2, 5-dibromopyridine - Google Patents [patents.google.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. bhu.ac.in [bhu.ac.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. compoundchem.com [compoundchem.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]

- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2,5-Diiodopyridine (CAS: 116195-81-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-diiodopyridine, a versatile halogenated pyridine derivative with significant applications in organic synthesis and drug discovery. The document details its physicochemical properties, synthesis, and reactivity, with a focus on its utility as a building block in the creation of complex organic molecules. Special emphasis is placed on its role in the synthesis of potential therapeutic agents, including antiviral and anticancer compounds. This guide includes detailed experimental protocols for its synthesis and key transformations, alongside spectroscopic data for its characterization. Furthermore, it explores the signaling pathways potentially modulated by derivatives of this compound, offering insights for medicinal chemists and drug development professionals.

Introduction

This compound is a valuable bifunctional building block in organic chemistry. The presence of two iodine atoms on the pyridine ring, at positions C2 and C5, offers distinct reactivity profiles, making it an attractive scaffold for the synthesis of a wide array of disubstituted pyridine derivatives. The electron-withdrawing nature of the pyridine nitrogen, combined with the labile carbon-iodine bonds, allows for selective functionalization through various cross-coupling reactions. This unique reactivity profile has positioned this compound as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials for organic electronics.[1] In the realm of drug discovery, pyridine and its derivatives are integral components of numerous therapeutic agents, known to interact with a variety of biological targets.[2][3][4]

Physicochemical and Spectroscopic Data

This compound is typically a white to light yellow crystalline powder.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 116195-81-4 | [1][2][3][5][6][7][8][9] |

| Molecular Formula | C₅H₃I₂N | [1][2][3][5][6][8][9] |

| Molecular Weight | 330.89 g/mol | [1][2][3][5][6][8][9] |

| Melting Point | 150 - 155 °C | [1][3][7][8] |

| Appearance | White to off-white or light yellow crystalline powder | [1] |

| Purity | ≥ 95% (HPLC) | [1][7] |

| Solubility | Soluble in many organic solvents | |

| Storage | 0 - 8 °C, protect from light | [1][5] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants would be influenced by the deshielding effect of the iodine atoms and the nitrogen atom.

-

¹³C NMR: The carbon NMR spectrum should exhibit five distinct signals for the five carbon atoms of the pyridine ring. The carbons attached to the iodine atoms would show characteristic chemical shifts.

-

FTIR: The infrared spectrum will display characteristic peaks for the C-H and C=N stretching and bending vibrations of the pyridine ring. The C-I stretching vibrations are expected in the far-infrared region.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) at m/z 331, corresponding to the molecular weight of the compound. The isotopic pattern will be characteristic of a molecule containing two iodine atoms.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a Sandmeyer-type reaction, starting from readily available aminopyridines. A plausible synthetic route, adapted from procedures for analogous dihalopyridines, is outlined below.[3][10][11]

3.1. Proposed Synthesis of this compound from 2-Amino-5-iodopyridine

This two-step process involves the initial iodination of 2-aminopyridine followed by a Sandmeyer reaction to replace the amino group with a second iodine atom.

Experimental Workflow for Synthesis

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of 2-Amino-5-iodopyridine

-

Protection of the Amino Group: To a solution of 2-aminopyridine in a suitable solvent (e.g., acetic acid), add acetic anhydride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Iodination: Cool the reaction mixture to 0 °C and add a solution of iodine monochloride in the same solvent dropwise. Stir the mixture at room temperature for several hours.

-

Work-up and Deprotection: Pour the reaction mixture into water and neutralize with a base (e.g., sodium hydroxide solution). The resulting precipitate is the N-acetylated intermediate. Collect the solid by filtration and hydrolyze by heating in an acidic solution (e.g., aqueous HCl).

-

Isolation: Neutralize the acidic solution to precipitate 2-amino-5-iodopyridine. Collect the product by filtration, wash with water, and dry.

Protocol 2: Synthesis of this compound via Sandmeyer Reaction

-

Diazotization: Dissolve 2-amino-5-iodopyridine in a mixture of sulfuric acid and water, and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes at this temperature.

-

Iodide Displacement: In a separate flask, prepare a solution of potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution. Nitrogen gas will evolve.

-

Work-up and Purification: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases. Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization from a suitable solvent (e.g., ethanol or hexane).

Reactivity and Applications in Organic Synthesis

The two C-I bonds in this compound exhibit different reactivities, allowing for selective and sequential functionalization. The iodine at the 2-position is generally more reactive towards nucleophilic substitution and cross-coupling reactions due to the electronic influence of the adjacent nitrogen atom. This differential reactivity is a key feature exploited in synthetic strategies.

4.1. Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals and other complex organic molecules.

Logical Flow of Cross-Coupling Reactions

Caption: Key cross-coupling reactions of this compound.

4.1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting this compound with boronic acids or their esters.

Protocol 3: General Procedure for Monoselective Suzuki-Miyaura Coupling

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃, 2-3 equiv.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction: Heat the mixture with stirring (typically between 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Work-up and Purification: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography on silica gel.

4.1.2. Sonogashira Coupling

The Sonogashira coupling is used to form C-C bonds between this compound and terminal alkynes.

Protocol 4: General Procedure for Sonogashira Coupling

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

-

Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by a base (typically an amine like triethylamine or diisopropylamine, 2-4 equiv.). Finally, add the terminal alkyne (1.1-2.5 equiv.) via syringe.

-

Reaction: Stir the mixture at room temperature or with gentle heating (50-80 °C) until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up and Purification: Remove the solvent under reduced pressure. Add water to the residue and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate. Purify the product by column chromatography.

4.1.3. Buchwald-Hartwig Amination

This reaction allows for the formation of C-N bonds by coupling this compound with primary or secondary amines.

Protocol 5: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or SPhos, 2-10 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 equiv.).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction: Heat the reaction mixture with stirring (typically 80-120 °C) until the reaction is complete.

-

Work-up and Purification: Cool the mixture, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography.

Role in Drug Discovery and Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[3][4] The ability to introduce diverse substituents at the 2- and 5-positions of the pyridine ring using this compound as a starting material makes it a valuable tool for generating libraries of compounds for biological screening.

5.1. Applications in Anticancer and Antiviral Research

Derivatives of 2,5-disubstituted pyridines have been investigated for their potential as both anticancer and antiviral agents.[1][12]

-

Anticancer Agents: Many kinase inhibitors, a major class of anticancer drugs, feature a substituted pyridine core. These inhibitors can block the signaling pathways that control cell growth and proliferation. For example, derivatives of pyridopyrimidines have been explored as inhibitors of various kinases, including tyrosine kinases and cyclin-dependent kinases (CDKs).[2] The dysregulation of these kinase signaling pathways is a hallmark of many cancers.

-

Antiviral Agents: The pyridine nucleus is also present in several antiviral compounds. These agents can act through various mechanisms, such as inhibiting viral enzymes or blocking viral entry into host cells.

5.2. Potential Signaling Pathways

While specific signaling pathways modulated by compounds directly synthesized from this compound are not extensively documented in publicly available literature, the broader class of 2,5-disubstituted pyridine derivatives are known to target key cellular signaling pathways implicated in disease.

Hypothetical Signaling Pathway Inhibition

Caption: Potential role of this compound derivatives in kinase inhibition.

For instance, a hypothetical kinase inhibitor derived from this compound could function by binding to the ATP-binding site of a receptor tyrosine kinase (RTK). This would block the downstream signaling cascade, such as the MAPK or PI3K/Akt pathways, which are frequently overactive in cancer, thereby inhibiting cell proliferation and survival.

Conclusion

This compound, with its CAS number 116195-81-4, is a highly valuable and versatile building block for organic synthesis. Its distinct reactivity at the 2- and 5-positions allows for the controlled and sequential introduction of various functional groups through robust and well-established cross-coupling methodologies. This capability makes it an important intermediate in the discovery and development of new therapeutic agents, particularly in the fields of oncology and virology. The detailed protocols and reactivity patterns described in this guide are intended to facilitate its use in research and development, paving the way for the creation of novel and complex molecules with potential biological activity. Further exploration of derivatives of this compound is warranted to fully elucidate their therapeutic potential and mechanisms of action.

References

- 1. rsc.org [rsc.org]

- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN110759858A - Synthesis method of 2, 5-dibromopyridine - Google Patents [patents.google.com]

- 4. Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 6. 2,5-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]

- 7. shura.shu.ac.uk [shura.shu.ac.uk]

- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]

- 11. Pyrido[2, 3-d]pyrimidines and pyrimido[5',4':5, 6]pyrido[2, 3-d]pyrimidines as new antiviral agents: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 2,5-Diiodopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-diiodopyridine is a halogenated heterocyclic compound of interest in various fields of chemical research, including materials science and pharmaceutical development. Its structure, characterized by the presence of two iodine atoms on the pyridine ring, imparts specific reactivity and potential for forming halogen bonds, making it a valuable building block in supramolecular chemistry and organic synthesis. This guide provides a comprehensive overview of the molecular structure of this compound, including its physicochemical properties and a detailed discussion of its expected structural parameters based on analogous compounds, in the absence of a publicly available experimental crystal structure. Furthermore, this document outlines relevant experimental protocols for its synthesis and characterization.

Physicochemical Properties

This compound is a solid at room temperature with a melting point in the range of 152-155 °C.[1] It is sensitive to light and should be stored accordingly.[1] Key identifiers and properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₃I₂N | [1] |

| Molecular Weight | 330.89 g/mol | [1] |

| CAS Number | 116195-81-4 | [1] |

| Appearance | Light brown to brown solid | [1] |

| Melting Point | 152-155 °C | [1] |

| Solubility | Insoluble in water | [1] |

Molecular Structure and Geometry

As of the latest literature review, a definitive experimental crystal structure for this compound has not been deposited in major crystallographic databases such as the Cambridge Structural Database (CSD), the Crystallography Open Database (COD), or the Inorganic Crystal Structure Database (ICSD). Therefore, the precise bond lengths and angles for this specific molecule, as determined by X-ray crystallography, are not publicly available.

However, the molecular geometry can be reliably inferred from the well-established structures of pyridine and other di-substituted pyridine derivatives. The pyridine ring is expected to be planar, with the two iodine atoms and three hydrogen atoms lying in the same plane. The introduction of the two bulky iodine atoms at the 2 and 5 positions may induce minor distortions in the ring geometry compared to unsubstituted pyridine.

Below is a diagram illustrating the logical relationship of the atoms in the this compound molecule.

Experimental Protocols

Synthesis of Di-substituted Pyridines

While a specific protocol for the synthesis of this compound was not found in the immediate search, a general and widely applicable method for the synthesis of di-substituted pyridines, such as 2,5-dibromopyridine, involves a multi-step process starting from 2-aminopyridine.[2][3] A similar pathway could likely be adapted for the synthesis of the di-iodo analogue.

Example Synthetic Pathway for 2,5-Dibromopyridine: [2][3]

-

Acetylation of 2-aminopyridine: 2-aminopyridine is reacted with acetic anhydride under reflux conditions. The reaction progress is monitored by thin-layer chromatography.

-

Bromination: After cooling, liquid bromine is added dropwise to the reaction mixture, which is then heated. Subsequent addition of water and a sodium hydroxide solution leads to the precipitation of 2-amino-5-bromopyridine.

-

Sandmeyer-type Reaction: The purified 2-amino-5-bromopyridine is dissolved in a hydrobromic acid solution. In the presence of a catalytic amount of cuprous bromide, a sodium nitrite solution is added dropwise at a controlled low temperature to yield 2,5-dibromopyridine.

To synthesize this compound, a similar Sandmeyer reaction could be employed starting from 2-amino-5-iodopyridine, or alternative iodinating agents could be used in the second step.

The following diagram illustrates a generalized workflow for the synthesis and characterization of such compounds.

Spectroscopic Characterization

Standard spectroscopic techniques are essential for the characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the substitution pattern of the pyridine ring. The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three hydrogen atoms on the ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational modes of the pyridine ring and the C-I bonds.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (330.89 g/mol ) and can provide information about its fragmentation pattern.

X-ray Crystallography

Should single crystals of this compound be obtained, single-crystal X-ray diffraction would be the definitive method to determine its precise three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions. A general workflow for single-crystal X-ray diffraction is as follows:

-

Crystal Growth: Suitable single crystals are grown from a solution of the purified compound.

-

Data Collection: A selected crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure and refine the atomic positions.

Conclusion

While the experimental crystal structure of this compound is not currently available in the public domain, its molecular geometry can be confidently predicted based on the structures of related compounds. This technical guide has provided an overview of its known physicochemical properties and outlined standard experimental procedures for its synthesis and characterization. The determination of the precise crystal structure of this compound through X-ray crystallography would be a valuable contribution to the field, enabling a deeper understanding of its solid-state packing and potential for designing novel materials and pharmaceuticals.

References

- 1. 116195-81-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. CN110759858A - Synthesis method of 2, 5-dibromopyridine - Google Patents [patents.google.com]

- 3. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reactivity and Stability of 2,5-Diiodopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Diiodopyridine is a versatile and highly reactive building block in modern organic synthesis, particularly valued in the construction of complex pyridine-containing molecules. Its two iodine substituents, positioned at the electron-deficient 2- and 5-positions of the pyridine ring, offer differential reactivity that can be exploited for selective functionalization. This technical guide provides a comprehensive overview of the core reactivity and stability of this compound, with a focus on its application in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data on reaction yields, and an exploration of its stability profile are presented to assist researchers in leveraging this valuable synthetic intermediate.

Introduction

The pyridine scaffold is a ubiquitous motif in pharmaceuticals, agrochemicals, and materials science. Consequently, the development of efficient methods for the synthesis of substituted pyridines is of paramount importance. This compound has emerged as a key precursor for the introduction of diverse functionalities onto the pyridine core. The carbon-iodine bonds are susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The inherent electronic properties of the pyridine ring, coupled with the distinct steric and electronic environments of the C2 and C5 positions, allow for controlled and regioselective reactions. This guide will delve into the chemical behavior of this compound, providing practical information for its effective utilization in research and development.

Physicochemical Properties and Stability

This compound is a solid at room temperature with a melting point in the range of 152-155 °C. It is crucial to handle and store this compound under appropriate conditions to maintain its integrity.

Storage and Stability:

-

Light Sensitivity: this compound should be protected from light to prevent potential degradation.

-

Thermal Stability: While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound is not extensively available in the public domain, analogous halogenated pyridines are known to decompose at elevated temperatures. It is recommended to store the compound in a cool environment (2-8°C) to ensure long-term stability. Hazardous decomposition products under fire conditions may include nitrogen oxides, carbon oxides, and hydrogen iodide.

-

Chemical Stability: The compound is generally stable under neutral conditions. However, its stability in strongly acidic or basic media has not been extensively documented. Given the presence of the basic pyridine nitrogen, it will form pyridinium salts in acidic conditions. Strong bases, particularly at elevated temperatures, may promote side reactions.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the two carbon-iodine bonds, which serve as versatile handles for the introduction of new functionalities. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F, making the iodo substituents on this compound highly susceptible to oxidative addition to a palladium(0) catalyst.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This compound can undergo both mono- and di-alkynylation, depending on the reaction conditions and stoichiometry of the reagents.

Table 1: Examples of Sonogashira Coupling Reactions with this compound and Analogs

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 2-Chloro-5-iodopyridine | Phenylacetylene | Pd(PPh₃)₂(OAc)₂ / CuI | Et₃N | DMF | 60 | 4 | 2-Chloro-5-(phenylethynyl)pyridine | 85 |

| 2-Amino-5-iodopyridine | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TEA | CH₃CN | RT | 0.5 | 2-Amino-5-((trimethylsilyl)ethynyl)pyridine | 96[1] |

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a degassed solution of the iodopyridine (1.0 equiv) in a suitable solvent (e.g., THF, DMF, or a mixture with an amine base) are added the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

-

The terminal alkyne (1.1-2.5 equiv) and a base (e.g., triethylamine, diisopropylamine, 2-4 equiv) are then added.

-

The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from room temperature to 100°C.

-

The reaction progress is monitored by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between an organic solvent (e.g., ethyl acetate, dichloromethane) and water or a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the desired alkynyl-substituted pyridine.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide. This compound can be selectively mono- or di-arylated/vinylated under appropriate conditions. The higher reactivity of the C-I bond compared to C-Br or C-Cl allows for regioselective coupling.

Table 2: Examples of Suzuki-Miyaura Coupling Reactions with Dihalopyridines

| Dihalopyridine | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Product | Yield (%) |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 2-Chloro-4-phenylpyrimidine | 81[2] |

| 2,4,6-Trichloropyrido[2,3-d]pyrimidine | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene | 110 | 2,4-Dichloro-6-(p-methoxyphenyl)pyrido[2,3-d]pyrimidine | 83[3] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

In a reaction vessel, the diiodopyridine (1.0 equiv), the boronic acid or ester (1.1-2.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2-3 equiv) are combined.

-

A suitable solvent system (e.g., toluene/ethanol/water, dioxane/water, DMF) is added.

-

The mixture is degassed and then heated under an inert atmosphere at a temperature typically ranging from 80 to 110°C.

-

The reaction is monitored until completion.

-

After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried, and concentrated.

-

The crude product is purified by column chromatography.

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide. This reaction is highly valuable for the synthesis of arylamines. The choice of ligand is critical for achieving high yields and functional group tolerance.

Table 3: Examples of Buchwald-Hartwig Amination with Halopyridines

| Halopyridine | Amine | Catalyst System | Base | Solvent | Temp (°C) | Product | Yield (%) |

| 2-Chloro-3-iodopyridine | Aniline | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 100 | 2-Chloro-3-anilinopyridine | 85 |

| Aryl Bromide | Aniline | Pd(OAc)₂ / Xantphos | NaOtBu | Toluene | 110 | N-Phenylaniline | 98 |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

To a reaction vessel under an inert atmosphere are added the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos, BINAP), the base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄), the diiodopyridine (1.0 equiv), and the amine (1.1-1.5 equiv).

-

An anhydrous, deoxygenated solvent (e.g., toluene, dioxane) is added.

-

The reaction mixture is heated with stirring, typically between 80 and 120°C.

-

The reaction progress is monitored by an appropriate analytical technique.

-

Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.

-

The organic layer is dried and concentrated.

-

The crude product is purified by column chromatography.

Reaction Workflows and Signaling Pathways

The differential reactivity of the two iodine atoms in this compound allows for sequential, one-pot cross-coupling reactions, providing a powerful strategy for the synthesis of unsymmetrically 2,5-disubstituted pyridines. A common workflow involves an initial, more facile reaction at one position (often the 2-position due to electronic effects), followed by a subsequent coupling at the remaining iodo-substituted position.

This sequential approach offers a streamlined route to complex pyridine derivatives that would otherwise require multi-step syntheses.

Conclusion

This compound is a highly valuable and reactive building block for the synthesis of functionalized pyridine derivatives. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, where the two iodo-substituents can be selectively functionalized to introduce a wide range of aryl, vinyl, alkynyl, and amino groups. While the compound is stable under recommended storage conditions, care should be taken to protect it from light and excessive heat. The experimental protocols and reactivity data compiled in this guide are intended to provide researchers with a solid foundation for the successful application of this compound in their synthetic endeavors, facilitating the development of novel molecules for applications in medicine, materials, and beyond. Further investigation into its thermal and chemical stability would be beneficial for optimizing its use in a broader range of reaction conditions.

References

Navigating the Solubility Landscape of 2,5-Diiodopyridine: A Technical Guide for Researchers

For Immediate Release

This technical guide addresses the solubility of 2,5-diiodopyridine, a key building block in pharmaceutical and materials science research. Recognizing the current scarcity of publicly available quantitative solubility data for this compound, this document provides researchers, scientists, and drug development professionals with a comprehensive framework for determining its solubility in various organic solvents. This guide details established experimental protocols, offers a template for data presentation, and visualizes the procedural workflow, empowering research teams to generate precise and reliable solubility data tailored to their specific applications.

Introduction to this compound and its Solubility

This compound is a halogenated heterocyclic compound whose utility in organic synthesis is significant. Its molecular structure, featuring a pyridine ring substituted with two iodine atoms, influences its polarity and, consequently, its solubility profile. The solubility of this solid compound in organic solvents is a critical parameter for a multitude of applications, including reaction kinetics, purification by crystallization, and formulation development. While qualitatively understood to be insoluble in water, its quantitative solubility in common organic solvents is not well-documented in scientific literature.[1] This guide provides the methodological tools necessary to bridge this information gap.

Quantitative Solubility Data

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25°C

| Organic Solvent | Solvent Class | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| Hexane | Non-polar | Data to be determined | Data to be determined | Gravimetric/HPLC |

| Toluene | Non-polar | Data to be determined | Data to be determined | Gravimetric/HPLC |

| Dichloromethane | Polar Aprotic | Data to be determined | Data to be determined | Gravimetric/HPLC |

| Chloroform | Polar Aprotic | Data to be determined | Data to be determined | Gravimetric/HPLC |

| Ethyl Acetate | Polar Aprotic | Data to be determined | Data to be determined | Gravimetric/HPLC |

| Acetone | Polar Aprotic | Data to be determined | Data to be determined | Gravimetric/HPLC |

| Methanol | Polar Protic | Data to be determined | Data to be determined | Gravimetric/HPLC |

| Ethanol | Polar Protic | Data to be determined | Data to be determined | Gravimetric/HPLC |

Experimental Protocols for Solubility Determination

To ensure accuracy and reproducibility, a standardized experimental approach is crucial. The following protocols outline several robust methods for determining the solubility of a solid compound like this compound.

General Procedure for Preparation of a Saturated Solution

The foundation of most solubility measurement techniques is the preparation of a saturated solution in equilibrium with the solid solute.

-

Addition of Excess Solute: Add an excess amount of this compound to a vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to the vessel.

-

Equilibration: Seal the vessel to prevent solvent evaporation. Agitate the mixture using a shaker or magnetic stirrer in a temperature-controlled environment (e.g., a water bath) for a sufficient period to reach equilibrium. A period of 24 hours is often adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[2]

-

Phase Separation: After equilibration, allow the undissolved solid to settle. Separate the saturated supernatant from the solid residue. This can be achieved by:

-

Filtration: Use a syringe filter (e.g., 0.2 µm PTFE) to draw the clear supernatant. This method is effective but care must be taken to avoid adsorption of the solute onto the filter material.[3]

-

Centrifugation: Centrifuge the sample to pellet the excess solid and then carefully pipette the clear supernatant.

-

Method A: Gravimetric Analysis

The gravimetric method is a straightforward and cost-effective technique that relies on the precise measurement of mass.[4]

-

Sample Collection: Accurately weigh a clean, dry evaporating dish. Pipette a known volume of the clear, saturated supernatant into the pre-weighed dish and record the total weight.

-

Solvent Evaporation: Gently evaporate the solvent from the solution. This should be done under a fume hood, and mild heating (e.g., in an oven at a temperature well below the boiling point of the solute) can be used to expedite the process.[5][6]

-

Drying to a Constant Weight: Once the solvent is fully evaporated, dry the dish containing the solid residue in an oven until a constant weight is achieved. This ensures all residual solvent has been removed.

-

Calculation:

-

Mass of dissolved solute = (Weight of dish + dry solute) - (Weight of empty dish)

-

Mass of solvent = (Weight of dish + solution) - (Weight of dish + dry solute)

-

Solubility is then typically expressed as grams of solute per 100 mL of solvent or grams of solute per 100 g of solvent.

-

Method B: UV-Visible Spectrophotometry

This method is suitable if this compound exhibits a distinct UV-Vis absorbance peak in the chosen solvent.

-

Determine Maximum Wavelength (λmax): Prepare a dilute solution of this compound in the solvent and scan its absorbance across a range of UV-Vis wavelengths to identify the λmax.

-

Create a Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the solvent. Measure the absorbance of each standard at the λmax. Plot absorbance versus concentration to generate a calibration curve. The plot should be linear and adhere to the Beer-Lambert law.

-

Sample Analysis: Take a precise volume of the clear, saturated supernatant and dilute it with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve.

-

Measure Absorbance: Measure the absorbance of the diluted sample at the λmax.

-

Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

Method C: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly accurate and sensitive method for determining concentration, especially in the presence of impurities.[1][3]

-

Method Development: Develop an HPLC method capable of separating this compound from any potential impurities. This involves selecting an appropriate column, mobile phase, and detector (e.g., UV detector set to an appropriate wavelength).

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject each standard into the HPLC system and record the peak area. Create a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Inject a known volume of the clear, saturated supernatant (potentially after a known dilution) into the HPLC system.

-

Calculation: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. Apply the dilution factor, if any, to find the solubility in the saturated solution.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.

References

Commercial Suppliers and Synthetic Applications of 2,5-Diiodopyridine: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, 2,5-diiodopyridine is a valuable heterocyclic building block. Its two iodine substituents provide reactive handles for the synthesis of a wide array of complex molecules with potential applications in medicinal chemistry and materials science. This in-depth guide provides a comprehensive overview of commercial suppliers, key chemical properties, and detailed experimental protocols for the application of this compound in common cross-coupling reactions.

Commercial Availability

This compound is readily available from several commercial chemical suppliers. Researchers can procure this compound in various quantities and purities to suit their specific research needs. The table below summarizes key information from prominent suppliers.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Physical Form |

| Sigma-Aldrich | 116195-81-4 | C₅H₃I₂N | 330.89 | 95% | Solid |

| ChemScene | 116195-81-4 | C₅H₃I₂N | 330.89 | ≥98% | Solid |

Physicochemical Properties and Safety Information

This compound is a light brown to brown solid with a melting point of 152-155 °C.[1] It is insoluble in water. Safety data sheets indicate that the compound is classified as an acute toxicant (oral), a skin irritant, and can cause serious eye damage.[1] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this reagent.[1]

Synthetic Applications: Cross-Coupling Reactions

The two iodine atoms on the pyridine ring of this compound serve as excellent leaving groups in a variety of palladium-catalyzed cross-coupling reactions. This allows for the sequential or simultaneous introduction of different substituents at the 2- and 5-positions, enabling the synthesis of a diverse range of substituted pyridines. The higher reactivity of the C-I bond compared to C-Br or C-Cl bonds often allows for milder reaction conditions.

Suzuki-Miyaura Coupling

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a 2,5-Dihalopyridine [2]

-

Reagents and Materials:

-

2,5-Dihalopyridine (e.g., this compound) (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol)

-

Anhydrous 1,4-dioxane

-

Degassed water

-

-

Procedure:

-

To a dry Schlenk flask maintained under an inert atmosphere (e.g., Argon or Nitrogen), add the 2,5-dihalopyridine, arylboronic acid, and potassium phosphate.

-

In a separate vial, prepare a catalyst premix by dissolving palladium(II) acetate and SPhos in 2 mL of anhydrous 1,4-dioxane.

-

To the Schlenk flask, add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water.

-

Add the catalyst premix to the reaction mixture via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Diagram of Suzuki-Miyaura Coupling Workflow

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for the synthesis of arylalkynes. A general protocol for the double Sonogashira coupling of the analogous 2,5-diiodophenol can be adapted for this compound.

Experimental Protocol: General Procedure for Double Sonogashira Coupling [3]

-

Reagents and Materials:

-

This compound (1.0 eq)

-

Terminal alkyne (2.2-2.5 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

-

Copper(I) iodide (CuI) (5-10 mol%)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3-4 eq)

-

Anhydrous solvent (e.g., THF or DMF)

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

-

Add the anhydrous solvent to dissolve the solids.

-

Add the terminal alkyne to the reaction mixture via syringe.

-

Add the amine base.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Heat the reaction mixture to a temperature between 50-80 °C.

-

Monitor the reaction progress by TLC or another suitable method.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Diagram of the Sonogashira Catalytic Cycle

Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.

Stille Coupling

The Stille coupling reaction involves the coupling of an organotin compound with an organic halide. This method is known for its tolerance of a wide range of functional groups. A general protocol for the Stille coupling of a trihalogenated thiazole can be adapted, taking advantage of the high reactivity of the C-I bond for regioselective coupling.

Experimental Protocol: General Procedure for Stille Coupling [4]

-

Reagents and Materials:

-

This compound (1.0 mmol)

-

Organostannane (e.g., tributyl(phenyl)stannane) (1.2 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 2.5 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (0.1 mmol, 10 mol%)

-

Anhydrous toluene

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the phosphine ligand.

-

Add anhydrous toluene via syringe and stir the mixture for 10 minutes at room temperature.

-

Add the organostannane dropwise via syringe.

-

Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Once complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Diagram of the Stille Coupling Catalytic Cycle

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Conclusion

This compound is a readily accessible and highly versatile reagent for the synthesis of substituted pyridines. Its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Stille couplings, provides a powerful platform for the construction of novel molecules with potential applications in drug discovery and materials science. The provided protocols, adapted from related dihalo-heterocycles, offer a solid starting point for researchers to develop and optimize synthetic routes to their target compounds. The greater reactivity of the carbon-iodine bonds in this compound may present opportunities for milder reaction conditions and improved yields compared to its chloro- and bromo--substituted counterparts.

References

safety and handling of 2,5-diiodopyridine

An In-depth Technical Guide to the Safe Handling of 2,5-Diiodopyridine

Introduction

This compound is a halogenated heterocyclic compound widely utilized as a versatile intermediate and building block in organic synthesis.[1] Its applications are prominent in the development of pharmaceuticals, agrochemicals, and advanced materials such as polymers and organic semiconductors for electronics.[1] The presence of two iodine atoms on the pyridine ring makes it a valuable substrate for introducing various functional groups.[1] However, like many pyridine derivatives, this compound possesses hazardous properties that necessitate strict adherence to safety protocols to minimize risks to researchers and laboratory personnel.

This guide provides comprehensive safety information, handling protocols, and emergency procedures for this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for its potential dangers.

Signal Word: Danger [2]

Hazard Pictograms:

-

GHS07: Exclamation Mark (Harmful, Irritant)

-

GHS08: Health Hazard

GHS Hazard Classifications: [2]

| Classification | Code | Description |

| Acute Toxicity, Oral | Acute Tox. 4 | Harmful if swallowed. |

| Skin Irritation | Skin Irrit. 2 | Causes skin irritation. |

| Skin Sensitization | Skin Sens. 1 | May cause an allergic skin reaction. |

| Serious Eye Damage | Eye Dam. 1 | Causes serious eye damage. |

| Respiratory Sensitization | Resp. Sens. 1 | May cause allergy or asthma symptoms or breathing difficulties if inhaled. |

| Specific Target Organ Toxicity (Single Exposure) | STOT SE 3 | May cause respiratory irritation. |

Hazard Statements (H-Codes): [2]

| Code | Statement |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H317 | May cause an allergic skin reaction. |

| H318 | Causes serious eye damage. |

| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled. |

| H335 | May cause respiratory irritation. |

Precautionary Statements (P-Codes): [2]

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P342 + P311 | If experiencing respiratory symptoms: Call a POISON CENTER or doctor/physician. |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₅H₃I₂N[1][2][3] |

| Molecular Weight | 330.89 g/mol [1][2][3] |

| Appearance | White to off-white or light yellow/brown crystalline powder/solid[1][4] |

| Melting Point | 152-155 °C (lit.)[2][4] |

| Boiling Point | 306.1 ± 22.0 °C (Predicted)[4] |

| Density | 2.609 ± 0.06 g/cm³ (Predicted)[4] |

| CAS Number | 116195-81-4[1][2][3] |

| Water Solubility | Insoluble in water[4] |

Experimental Protocols and Handling

Adherence to proper laboratory procedures is critical when working with this compound. The following protocols outline the necessary steps for safe handling, storage, and disposal.

Personal Protective Equipment (PPE)

A robust defense against exposure begins with the correct PPE. The following diagram illustrates the mandatory equipment.

Caption: Required PPE for handling this compound.

Safe Handling Protocol

-

Engineering Controls : Always handle this compound inside a certified chemical fume hood to ensure adequate ventilation and minimize inhalation risk.[5][6] Eyewash stations and safety showers must be readily accessible.[6]

-

Dispensing : As a solid, care must be taken to avoid generating dust.[6][7] Use appropriate tools (spatulas) to handle the material. Avoid creating aerosols.[7]

-

General Hygiene : Avoid contact with skin, eyes, and clothing.[6][7] Do not eat, drink, or smoke in the work area.[6][8][9] Wash hands thoroughly after handling the compound, even if gloves were worn.[6]

-

Storage : Store in a cool, dry, and well-ventilated place away from heat and sources of ignition.[7][8][9] Keep the container tightly closed to prevent moisture and contamination.[6][7] The compound is light-sensitive and should be stored accordingly, often at temperatures between 2-8°C.[3][4]

The logical flow for safe handling is depicted below.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2,5-二碘吡啶 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound CAS#: 116195-81-4 [m.chemicalbook.com]

- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. Page loading... [wap.guidechem.com]

- 8. thermofishersci.in [thermofishersci.in]

- 9. pentachemicals.eu [pentachemicals.eu]

An In-depth Technical Guide to 2,5-Diodopyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-diiodopyridine, a versatile halogenated pyridine derivative. It details the compound's discovery and historical synthesis, outlines modern synthetic methodologies with detailed experimental protocols, and presents a thorough compilation of its physicochemical properties. Furthermore, this guide explores the significant applications of this compound as a key building block in organic synthesis, with a particular focus on its role in the development of novel pharmaceuticals and functional materials.

Introduction

2,5-Diodopyridine is a valuable bifunctional molecule featuring two iodine atoms at the 2- and 5-positions of a pyridine ring. This substitution pattern imparts unique reactivity, making it an important intermediate in the synthesis of complex organic molecules. The presence of two addressable halogen atoms allows for selective functionalization through various cross-coupling reactions, enabling the construction of diverse molecular architectures. This guide aims to be a comprehensive resource for researchers utilizing this compound in their synthetic endeavors.

Discovery and History

The precise first synthesis of this compound is not prominently documented in readily available historical chemical literature. However, its development is intrinsically linked to the broader exploration of halogenated pyridines and their applications in synthesis. The likely pathway to its initial preparation would have involved multi-step sequences starting from more common pyridine derivatives. A plausible and historically significant route involves the diazotization of an aminopyridine precursor followed by a Sandmeyer-type reaction with an iodide salt. The synthesis of the necessary precursor, 2-amino-5-iodopyridine, has been documented, involving the direct iodination of 2-aminopyridine.[1][2]

Synthesis of 2,5-Diodopyridine

The primary and most practical method for the synthesis of this compound involves a two-step process starting from 2-aminopyridine.

Step 1: Synthesis of 2-Amino-5-iodopyridine

The initial step is the regioselective iodination of 2-aminopyridine at the 5-position.

-

Reaction Scheme:

Caption: Synthesis of 2-Amino-5-iodopyridine.

-

-

Dissolve 2-aminopyridine in water.

-

Gradually add iodine to the solution.

-

Maintain the reaction mixture at a specific temperature for several hours.

-

Add hydrogen peroxide and heat the mixture to reflux.

-

Cool the reaction mixture and filter the precipitate to obtain 2-amino-5-iodopyridine.

-

Step 2: Synthesis of 2,5-Diodopyridine via Sandmeyer Reaction

The amino group of 2-amino-5-iodopyridine is then converted to a second iodo group via a Sandmeyer reaction.

-

Reaction Scheme:

Caption: Sandmeyer reaction to form 2,5-Diodopyridine.

-

Experimental Protocol:

-

Suspend 2-amino-5-iodopyridine in a solution of sulfuric acid in water at a low temperature (0-5 °C).

-

Slowly add a solution of sodium nitrite in water, maintaining the low temperature.

-

Stir the resulting diazonium salt solution for a short period.

-

In a separate flask, prepare a solution of potassium iodide in water.

-

Slowly add the diazonium salt solution to the potassium iodide solution. Gas evolution (N₂) will be observed.

-

Allow the reaction mixture to warm to room temperature and then heat to ensure complete decomposition of the diazonium salt.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with a solution of sodium thiosulfate to remove any residual iodine, followed by brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

-

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₃I₂N | [1][3] |

| Molecular Weight | 330.89 g/mol | [1][3] |

| Appearance | Light brown to brown solid | [4] |

| Melting Point | 152-155 °C | [1][3] |

| Boiling Point | 306.1 ± 22.0 °C (Predicted) | [5] |

| Density | 2.609 ± 0.06 g/cm³ (Predicted) | [5] |

| Water Solubility | Insoluble | [4] |

| pKa | -0.18 ± 0.10 (Predicted) | [4] |

| CAS Number | 116195-81-4 | [1][3] |

Safety Information: 2,5-Diodopyridine is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause an allergic skin reaction, respiratory irritation, and serious eye damage.[1] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.

Applications in Synthesis

2,5-Diodopyridine is a versatile building block in organic synthesis, primarily due to the differential reactivity of its two carbon-iodine bonds. The iodine at the 2-position is generally more reactive towards cross-coupling reactions than the iodine at the 5-position. This allows for sequential and site-selective functionalization.

Cross-Coupling Reactions:

2,5-Diodopyridine readily participates in a variety of palladium- and copper-catalyzed cross-coupling reactions, including:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Stille Coupling: Reaction with organostannanes.

-

Logical Workflow for Sequential Cross-Coupling:

Applications in Drug Discovery and Development:

The pyridine scaffold is a privileged structure in medicinal chemistry, and 2,5-disubstituted pyridines are common motifs in a wide range of biologically active molecules. 2,5-Diodopyridine serves as a key starting material for the synthesis of various pharmaceutical agents, including potential antiviral and anticancer drugs. [2]While specific blockbuster drugs directly synthesized from this compound are not widely publicized, its utility lies in the rapid generation of diverse libraries of 2,5-disubstituted pyridines for lead discovery and optimization in drug development programs.

Applications in Materials Science:

2,5-Diodopyridine is also employed in the synthesis of novel organic materials. The introduction of specific functional groups through cross-coupling reactions allows for the tuning of electronic and photophysical properties, making it a useful building block for:

-

Organic Electronics: Synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells.

-

Coordination Polymers: The pyridine nitrogen and the iodine atoms can act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) and coordination polymers with interesting structural and functional properties.

[6]

Conclusion

2,5-Diodopyridine is a highly valuable and versatile building block for organic synthesis. Its well-defined reactivity, particularly the potential for sequential and site-selective functionalization, makes it an indispensable tool for the construction of complex molecular architectures. Its applications span from the synthesis of potential drug candidates to the development of advanced functional materials. This guide has provided a detailed overview of its synthesis, properties, and applications, intended to serve as a practical resource for researchers in both academia and industry.

References

- 1. A practical and scalable system for heteroaryl amino acid synthesis - Chemical Science (RSC Publishing) DOI:10.1039/C7SC03612D [pubs.rsc.org]

- 2. 2,5-Diiodo-3-Methoxypyridine | Chemical Properties, Uses, Safety Data & Supplier China | High-Purity Pyridine Derivatives [pipzine-chem.com]

- 3. 2,5-Dibromopyridine(624-28-2) 1H NMR [m.chemicalbook.com]

- 4. This compound CAS#: 116195-81-4 [m.chemicalbook.com]

- 5. 116195-81-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

Spectroscopic Data of 2,5-Diiodopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-diiodopyridine. Due to the absence of publicly available experimental spectra, this document presents predicted spectroscopic data based on established principles and computational models for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining this data are also provided to guide researchers in their own characterization of this compound. This guide is intended to serve as a practical resource for the structural elucidation and analysis of this compound.

Introduction

This compound is a halogenated heterocyclic compound with potential applications in organic synthesis, medicinal chemistry, and materials science. As with any synthesized compound, unambiguous structural characterization is critical. The primary methods for this are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document collates predicted data for these techniques and provides standardized protocols for their acquisition.

Predicted Spectroscopic Data

The following data has been predicted using computational models and analysis of similar chemical structures. Experimental values may vary.

Predicted Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.50 - 7.70 | Doublet of Doublets (dd) | J(H3,H4) ≈ 8.0, J(H3,H6) ≈ 2.0 |

| H-4 | 7.80 - 8.00 | Doublet (d) | J(H4,H3) ≈ 8.0 |

| H-6 | 8.60 - 8.80 | Doublet (d) | J(H6,H3) ≈ 2.0 |

Predictions are based on a standard deuterated solvent such as CDCl₃.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 95 - 105 |

| C-3 | 140 - 145 |

| C-4 | 150 - 155 |

| C-5 | 90 - 100 |

| C-6 | 160 - 165 |

Predictions are based on a standard deuterated solvent such as CDCl₃.

Predicted Infrared (IR) Spectroscopy Data